4-(2-Chlorophenyl)oxazolidine-2,5-dione
Description
Overview of Oxazolidine-2,5-dione (B1294343) Scaffold in Heterocyclic Chemistry
The oxazolidine-2,5-dione structure is a five-membered heterocyclic ring containing one nitrogen and one oxygen atom, with carbonyl groups at the 2- and 5-positions. wikipedia.org Systematically named 1,3-oxazolidine-2,5-dione, the parent compound is derived from the simplest amino acid, glycine. wikipedia.org These structures are fundamentally intramolecular anhydrides of an N-carboxy-α-amino acid.
The key features of the scaffold are its high ring strain and the presence of two electrophilic carbonyl carbons, making it highly susceptible to nucleophilic attack and subsequent ring-opening. nih.gov This inherent reactivity is the cornerstone of its utility in chemical synthesis. The substituent at the 4-position of the ring corresponds to the side chain of the parent α-amino acid from which it was derived, allowing for a vast diversity of structures based on natural and synthetic amino acids.
Historical Context of Oxazolidine-2,5-dione Derivatives in Chemical Synthesis
The discovery and development of oxazolidine-2,5-diones, or NCAs, date back over a century. nih.gov The initial synthesis was reported by German chemist Hermann Leuchs between 1906 and 1908. nih.govtandfonline.comfrontiersin.org These compounds became widely known as "Leuchs' anhydrides." wikipedia.orgnih.gov The Leuchs method involved the thermal cyclization of N-alkoxycarbonyl-α-amino acid chlorides. frontiersin.org While pioneering, this method required high temperatures that could lead to the decomposition of some NCA products. nih.gov
A more direct and now widely employed synthetic route was developed by Fuchs and Farthing in the 1950s. nih.govfrontiersin.org The Fuchs-Farthing method involves the direct reaction of a free α-amino acid with phosgene (B1210022) (or its safer liquid equivalents, diphosgene and triphosgene). nih.govtandfonline.com This approach avoids the pre-protection of the amino group and is generally higher yielding and more versatile, cementing its place as the most common method for NCA synthesis. frontiersin.orgtitech.ac.jp
Table 1: Foundational Synthetic Methods for Oxazolidine-2,5-diones (NCAs)
| Method | Description | Historical Note |
|---|---|---|
| Leuchs Method | Involves the cyclization of N-alkoxycarbonyl-α-amino acid chlorides, typically induced by heat under vacuum. wikipedia.orgfrontiersin.org | Discovered by Hermann Leuchs (1906-1908), it was the first reported synthesis of NCAs. researchgate.net |
| Fuchs-Farthing Method | A direct route where an unprotected α-amino acid is reacted with phosgene or a phosgene equivalent (e.g., triphosgene) to form the NCA. nih.govfrontiersin.org | Developed in the 1950s, this is now the most prevalent and versatile method for NCA preparation. tandfonline.comtitech.ac.jp |
Contemporary Relevance of Oxazolidine-2,5-dione Scaffold in Academic Research
In modern chemical research, the significance of the oxazolidine-2,5-dione scaffold is almost exclusively linked to its role as a monomer in ring-opening polymerization (ROP). researchgate.netacs.org The ROP of NCAs is the most efficient and powerful method for producing synthetic polypeptides with controlled molecular weights, low dispersity, and complex architectures. nih.govnih.gov
These synthetic polypeptides are at the forefront of biomaterials research, with applications in:
Drug Delivery: Creating biocompatible nanoparticles and micelles for targeted therapeutic delivery. nih.gov
Tissue Engineering: Forming scaffolds that mimic the extracellular matrix to promote cell growth. nih.gov
Immunology: Synthesizing well-defined glycopolypeptides that can activate immune cells. nih.gov
The ability to control the polymerization allows for the creation of advanced macromolecular structures such as diblock, triblock, star-shaped, and brush-like copolymers. nih.govresearchgate.net Research continues to focus on developing new initiators and catalysts, including organometallic complexes and metal-free systems, to further enhance control over the polymerization process and expand the range of accessible polypeptide materials. nih.govmdpi.com
Specific Focus on Substituted Oxazolidine-2,5-diones, including 4-(2-Chlorophenyl)oxazolidine-2,5-dione Derivatives
The versatility of NCA polymerization stems from the diversity of available monomers, which are derived from various α-amino acids. The compound this compound is the specific NCA derived from the non-proteinogenic amino acid 2-chlorophenylglycine. Its synthesis would typically be achieved via the Fuchs-Farthing method, reacting 2-chlorophenylglycine with a phosgene source in an anhydrous solvent like tetrahydrofuran (B95107) or ethyl acetate. nih.gov
The presence of the 2-chlorophenyl group at the 4-position imparts specific characteristics to both the monomer and the resulting polypeptide. This bulky, hydrophobic aromatic group influences the monomer's solubility and crystallinity. When incorporated into a polymer chain, it affects the polypeptide's secondary structure, thermal stability, and self-assembly properties. The chlorine atom provides an additional element of functionality, potentially altering the electronic properties of the aromatic ring or serving as a handle for post-polymerization modification.
While specific research data on this compound is limited, its properties can be inferred from close analogues like 4-Phenyloxazolidine-2,5-dione. The study of such non-canonical NCAs is crucial for creating novel polypeptides with tailored properties that are not achievable using only the 20 proteinogenic amino acids.
Table 2: Computed Physicochemical Properties of 4-Phenyloxazolidine-2,5-dione (Analogue)
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇NO₃ |
| Molecular Weight | 177.16 g/mol |
| IUPAC Name | 4-phenyl-1,3-oxazolidine-2,5-dione |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
Data sourced from PubChem CID 14829411. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6ClNO3 |
|---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C9H6ClNO3/c10-6-4-2-1-3-5(6)7-8(12)14-9(13)11-7/h1-4,7H,(H,11,13) |
InChI Key |
QNRFCTBXSLWGDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=O)OC(=O)N2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 2 Chlorophenyl Oxazolidine 2,5 Dione and Analogs
Classical Synthetic Routes to Oxazolidine-2,5-dione (B1294343) Core
Traditional methods for constructing the oxazolidine-2,5-dione ring system often involve the cyclization of acyclic precursors. These methods have been foundational in heterocyclic chemistry and continue to be relevant.
Carbonyldiimidazole and Related Reagents in Ring Formation
N,N'-Carbonyldiimidazole (CDI) is a versatile reagent in organic synthesis, frequently employed as a safer alternative to phosgene (B1210022) for the formation of amides, carbamates, and ureas. derpharmachemica.comwikipedia.org Its application extends to the synthesis of heterocyclic systems like oxazolidinones. The reaction typically involves the activation of a suitable precursor, such as an N-benzyl-β-amino alcohol, with CDI, leading to a one-pot cyclization to form the N-benzyloxazolidinone ring. derpharmachemica.com This method is advantageous due to the mild reaction conditions and the easy removal of the imidazole (B134444) byproduct. derpharmachemica.com While this approach is well-documented for oxazolidin-2-ones, its adaptation for the synthesis of the dione (B5365651) variant, oxazolidine-2,5-dione, would likely involve a starting material with a carboxylic acid functionality in addition to the alcohol and amine groups. CDI can also induce the formation of 1,2,5-oxadiazoles from bisoximes at ambient temperatures, showcasing its utility in constructing five-membered heterocyclic rings. organic-chemistry.org
Cyclization Reactions from Alpha-Amino Acids and Derivatives
Alpha-amino acids are natural and readily available precursors for the synthesis of a variety of heterocyclic compounds, including oxazolidine-2,5-diones. The inherent stereochemistry of many amino acids allows for the synthesis of chiral heterocyclic products. One approach involves the intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids. frontiersin.orgresearchgate.net This transformation can be promoted by a Brønsted acid catalyst, such as silica-supported perchloric acid, under metal-free conditions to yield 1,3-oxazinane-2,5-diones. frontiersin.orgresearchgate.net Although this example leads to a six-membered ring, the underlying principle of intramolecular cyclization of an amino acid derivative is applicable. For the synthesis of the five-membered oxazolidine-2,5-dione ring, a suitable α-hydroxy-β-amino acid or a related derivative would be a logical starting point. Another strategy involves the activation of the carboxylic acid of an N-substituted α-amino acid with a reagent like thionyl chloride, followed by intramolecular cyclization to form a thiazole (B1198619) ring, demonstrating the versatility of amino acids as synthons for heterocycles. nih.gov
Reactions Involving Carbamates and Hydroxycarboxylic Acid Esters
A known process for the preparation of oxazolidine-2,4-diones involves the reaction of carbamates with 2-hydroxycarboxylic acid esters. google.com This reaction is typically carried out at elevated temperatures (80° to 250° C) and may be facilitated by a catalyst. The process is driven by the removal of the alcohol byproducts via distillation, which shifts the equilibrium towards the formation of the desired oxazolidine-2,4-dione. google.com This methodology could be adapted for the synthesis of oxazolidine-2,5-diones by selecting appropriate starting materials. For instance, the reaction of a carbamate (B1207046) with an α-hydroxy dicarboxylic acid ester derivative could potentially lead to the formation of the 2,5-dione ring system.
Utilization of Substituted Amides with Aromatic Carbonic Acid Esters
The synthesis of oxazolidin-2-ones can be achieved through the reaction of 2-(arylamino) alcohols with diethyl carbonate, catalyzed by ionic liquids. This reaction proceeds through an intermediate ethyl 2-(phenylamino)ethyl carbonate. While this specific example yields an oxazolidin-2-one, the fundamental reaction between an amino alcohol derivative and a carbonic acid ester is a key strategy for forming the core heterocyclic structure. The ring-opening of oxazolidinones with Grignard reagents can produce tertiary carboxylic amides, which are valuable intermediates in organic synthesis. rsc.orgresearchgate.net This reactivity highlights the potential of the oxazolidinone ring as a synthon.
Advanced Synthetic Strategies for Substituted Oxazolidine-2,5-diones
Modern synthetic chemistry offers more sophisticated and often more efficient methods for the construction of complex heterocyclic scaffolds. These advanced strategies frequently employ transition metal catalysis to achieve high levels of selectivity and functional group tolerance.
Palladium-Catalyzed Cycloadditions for Hydantoin Scaffolds
Palladium catalysis has been instrumental in the development of novel synthetic methodologies. One such application is the palladium-catalyzed "ureidocarbonylation" of aldehydes with urea (B33335) derivatives and carbon monoxide to afford substituted hydantoins in a single step. nih.gov Hydantoins, or imidazolidine-2,4-diones, are structurally related to oxazolidine-2,5-diones. This reaction demonstrates the power of palladium catalysis to facilitate complex bond-forming cascades. Another relevant palladium-catalyzed reaction is the intramolecular transfer hydrogenation and cycloaddition of p-quinamine-tethered alkylidenecyclopropanes to synthesize perhydroindole scaffolds. rsc.org While not directly yielding an oxazolidine-2,5-dione, this transformation showcases the ability of palladium to mediate intramolecular cycloadditions, a strategy that could potentially be adapted for the synthesis of the target heterocyclic system from a suitably functionalized acyclic precursor.
Data Tables
Table 1: Overview of Synthetic Methodologies for Oxazolidine-2,5-dione and Related Scaffolds
| Methodology | Key Reagents/Catalysts | Precursors | Product Scaffold | Reference |
| Carbonyldiimidazole-mediated cyclization | N,N'-Carbonyldiimidazole (CDI) | N-benzyl-β-amino alcohols | N-benzyloxazolidinones | derpharmachemica.com |
| Brønsted acid-catalyzed cyclization | Silica-supported HClO4 | N-Cbz-protected diazoketones from α-amino acids | 1,3-oxazinane-2,5-diones | frontiersin.orgresearchgate.net |
| Carbamate and hydroxycarboxylic acid ester reaction | Heat, optional catalyst | Carbamates, 2-hydroxycarboxylic acid esters | Oxazolidine-2,4-diones | google.com |
| Palladium-catalyzed ureidocarbonylation | Palladium catalyst, CO | Aldehydes, urea derivatives | Hydantoins | nih.gov |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. nih.gov The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. nih.gov This methodology is particularly effective for the synthesis of heterocyclic compounds like oxazolidinones. nih.gov
In a typical microwave-assisted approach, reactants are subjected to microwave irradiation in a suitable solvent, leading to rapid and uniform heating of the reaction mixture. nih.gov This rapid energy transfer accelerates the rate of reaction, often allowing for syntheses to be completed in minutes rather than hours. rasayanjournal.co.in For the synthesis of oxazolidinone analogs, protocols often involve the cyclization of precursor molecules like amino alcohols with reagents such as diethyl carbonate or carbon disulfide under microwave irradiation. nih.gov The choice of solvent, base, and reaction temperature can be optimized to achieve high yields and purity. nih.gov
While a specific protocol for 4-(2-chlorophenyl)oxazolidine-2,5-dione is not detailed in the provided search results, the synthesis of analogous 4-substituted oxazolidin-2-ones provides a clear procedural framework. These reactions typically involve heating the corresponding amino alcohol precursor with a carbonylating agent in the presence of a base. nih.gov
Table 1: Examples of Microwave-Assisted Synthesis of Oxazolidinone Analogs
| Precursor | Reagents | Conditions | Product | Yield | Ref |
|---|---|---|---|---|---|
| (S)-Phenylalaninol | Diethyl carbonate, K₂CO₃ | 135 °C, 150 W, 10 min | (S)-4-Benzyl-1,3-oxazolidin-2-one | 95% | nih.gov |
| (S)-Phenylglycinol | Diethyl carbonate, NaOMe | 125 °C, 150 W, 10 min | (S)-4-Phenyl-1,3-oxazolidin-2-one | 94% | nih.gov |
| Amine, α-mercaptoacetic acid, Aldehyde | Toluene | Open vessel, atmospheric pressure | 1,3-Thiazolidin-4-one derivative | Good | researchgate.net |
Chemoselective Oxidative Cleavage for Alkylidene Derivatives
The synthesis of the dione structure of oxazolidine-2,5-diones can be conceptually approached via the oxidative cleavage of a carbon-carbon double bond in an alkylidene precursor. libretexts.org This strategy involves creating a molecule with an exocyclic double bond at the 4-position of the oxazolidine (B1195125) ring, which is then cleaved to install the required carbonyl group. Ozonolysis is a classic and highly effective organic reaction for this purpose. wikipedia.orgorganic-chemistry.org
The reaction proceeds through the addition of ozone (O₃) across the double bond of an alkene to form an unstable primary ozonide (a molozonide). libretexts.orgunl.edu This intermediate rapidly rearranges to a more stable secondary ozonide (a 1,2,4-trioxolane). libretexts.orgunl.edu The subsequent workup of the ozonide determines the final products. wikipedia.org
Reductive Workup: Treatment with reagents like dimethyl sulfide (B99878) (DMS) or zinc and water cleaves the ozonide to yield aldehydes or ketones. libretexts.orgyoutube.com
Oxidative Workup: Using hydrogen peroxide (H₂O₂) as the workup reagent results in the formation of carboxylic acids or ketones. libretexts.org
For the synthesis of this compound, a hypothetical precursor such as 4-(2-chlorophenyl)-5-methyleneoxazolidin-2-one could undergo ozonolysis. The oxidative cleavage of the exocyclic methylene (B1212753) group (=CH₂) would directly yield the desired carbonyl group at the C5 position, completing the oxazolidine-2,5-dione ring system. This method provides a targeted route to the dione functionality, leveraging a well-established transformation in organic chemistry. organic-chemistry.orgresearchgate.net
Green Chemistry Approaches in Oxazolidine-2,5-dione Synthesis
Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming to develop processes that are safer, more efficient, and environmentally benign. The synthesis of oxazolidine-2,5-diones, also known as α-amino acid N-carboxyanhydrides (NCAs), has been a key area for such innovations. researchgate.netrsc.org
A primary focus has been the replacement of highly toxic phosgene (COCl₂), a traditional reagent for NCA synthesis, with safer alternatives. mdpi.com Phosgene is hazardous, and its use requires stringent safety precautions. researchgate.net Green methodologies have successfully replaced it with less noxious reagents. rsc.org
Key green strategies include:
Use of Carbon Dioxide (CO₂): Carbon dioxide is an abundant, renewable, and non-toxic C1 feedstock. rsc.org Methods have been developed to prepare NCAs directly from amino acids and CO₂ using activating agents like n-propylphosphonic anhydride (B1165640) (T3P). researchgate.netrsc.org This approach avoids phosgene entirely and utilizes a greenhouse gas as a raw material.
Phosgene-Free Reagents: Other phosgene-free methods employ reagents like diphosgene or triphosgene (B27547), which are solids and easier to handle than gaseous phosgene, though they still generate phosgene in situ. mdpi.com A significant advancement is the use of reagents such as T3P with Boc-protected α-amino acids, which generates non-toxic and easily removable byproducts. acs.orgnih.gov
These green approaches not only enhance the safety profile of NCA synthesis but also often simplify purification procedures, making them highly advantageous for both laboratory-scale and industrial applications. researchgate.netrsc.org
Table 2: Comparison of Reagents in N-Carboxyanhydride (NCA) Synthesis
| Method | Reagent | Advantages | Disadvantages | Ref |
|---|---|---|---|---|
| Conventional | Phosgene (COCl₂) | Well-established, high reactivity | Highly toxic gas, hazardous byproducts (HCl) | mdpi.com |
| Green Approach | Carbon Dioxide (CO₂) + T3P | Uses renewable feedstock, non-toxic C1 source, mild conditions | Requires an activating agent | researchgate.netrsc.org |
Synthesis of this compound Precursors
The primary and most direct precursor for the synthesis of this compound is the corresponding α-amino acid, 2-amino-2-(2-chlorophenyl)acetic acid . The synthesis of this key intermediate is a critical first step.
A classical and effective method for the synthesis of α-amino acids is the Strecker synthesis . This reaction involves a one-pot, three-component reaction of an aldehyde, ammonia (B1221849), and cyanide. To produce 2-amino-2-(2-chlorophenyl)acetic acid, the process would begin with 2-chlorobenzaldehyde (B119727).
The Strecker synthesis proceeds in two main steps:
Aminonitrile Formation: 2-chlorobenzaldehyde reacts with ammonia to form an imine, which is then attacked by a cyanide source (like potassium cyanide) to form an α-aminonitrile intermediate.
Hydrolysis: The resulting α-aminonitrile is subsequently hydrolyzed under acidic or basic conditions to yield the final α-amino acid, 2-amino-2-(2-chlorophenyl)acetic acid.
An alternative precursor is (2-chlorophenyl)acetic acid . google.com This compound can be synthesized by treating (2-chlorophenyl)acetic acid with an alkali metal hydroxide (B78521) in the presence of a copper salt catalyst at elevated temperatures to yield (2-hydroxyphenyl)acetic acid, which can then be further functionalized. google.com Additionally, α-chlorophenylacetic acid can be prepared from mandelic acid via chlorination with thionyl chloride followed by hydrolysis. orgsyn.org
Derivatization Strategies at the Oxazolidine-2,5-dione Ring System
Functionalization at Nitrogen (N-Substitution)
Direct N-substitution on a pre-formed oxazolidine-2,5-dione ring is challenging due to the high reactivity of the anhydride moiety, which is susceptible to nucleophilic attack and ring-opening. Therefore, the most effective strategy for producing N-substituted derivatives is to introduce the desired substituent at the precursor stage.
This involves using an N-substituted α-amino acid as the starting material for the cyclization reaction. For instance, an N-alkyl or N-aryl derivative of 2-amino-2-(2-chlorophenyl)acetic acid would be synthesized first. This substituted precursor can then be cyclized using methods analogous to those for unsubstituted amino acids (e.g., reaction with phosgene or green alternatives) to yield the corresponding N-substituted this compound. This precursor-based approach ensures that the nitrogen substituent is incorporated before the formation of the sensitive anhydride ring, circumventing issues of ring instability.
Substitution at Carbon Positions (C-Substitution), including the 4-Position
Similar to N-substitution, modifying the carbon skeleton of the oxazolidine-2,5-dione ring post-synthesis is synthetically difficult. The most common and practical approach to obtain derivatives with different substituents at the C4 position is to begin the synthesis with an appropriately substituted precursor. mdpi.com A wide variety of 4-substituted oxazolidinones have been synthesized by selecting different α-amino acid or β-amino alcohol precursors. mdpi.comnih.gov
However, a potential strategy for direct C4-substitution could involve the generation of an enolate at the C4 position, followed by trapping with an electrophile (e.g., an alkyl halide). This approach is known for related N-acyloxazolidinones, where a strong base can deprotonate the α-carbon (the C4 position in this context) to form an enolate. nih.gov For example, zirconium enolates of N-(arylacetyl)oxazolidinones have been successfully alkylated in a highly diastereoselective manner. nih.gov
Applying this to an oxazolidine-2,5-dione would be challenging due to the presence of two carbonyl groups, which increases the acidity of the C4 proton but also introduces potential sites for side reactions. Nonetheless, the formation of a C4-enolate under carefully controlled conditions, followed by reaction with an electrophile, represents a plausible, though advanced, route for direct C-substitution on the pre-formed ring system.
Introduction of Halogenated Phenyl Moieties
The introduction of the 2-chlorophenyl group at the 4-position of the oxazolidine-2,5-dione ring is achieved through the synthesis of the precursor α-amino acid, 2-chlorophenylglycine. A common and effective method for the preparation of this and similar arylglycines is the Strecker synthesis. This classical method involves a one-pot, three-component reaction of an aldehyde, ammonia, and cyanide.
Synthesis of 2-Chlorophenylglycine via Strecker Synthesis
The synthesis of racemic 2-chlorophenylglycine typically commences with 2-chlorobenzaldehyde. In a representative procedure, a solution of 2-chlorobenzaldehyde, an ammonium (B1175870) salt such as ammonium hydrogencarbonate, and a cyanide source like sodium cyanide is prepared in a mixed solvent system, often methanol (B129727) and water. The reaction mixture is heated to facilitate the formation of an intermediate aminonitrile, which is then hydrolyzed in situ or in a subsequent step to yield the desired α-amino acid.
A patent describes a specific method where a solution of 2-chlorobenzaldehyde, ammonium hydrogencarbonate, and sodium cyanide in a methanol/water mixture is stirred at 65-70°C for 5 hours. Following this, the solution is concentrated and subjected to hydrolysis with a sodium hydroxide solution under reflux conditions. After workup, which includes decolorization with activated carbon and pH adjustment, 2-chlorophenylglycine is obtained with a yield of 58%. google.com
Table 1: Representative Strecker Synthesis of 2-Chlorophenylglycine
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chlorobenzaldehyde | Ammonium Hydrogencarbonate | Sodium Cyanide | Methanol/Water | 65-70 | 5 | 58 | google.com |
Cyclization to this compound
With the precursor amino acid in hand, the next crucial step is the cyclization to form the oxazolidine-2,5-dione ring. The most prevalent method for this transformation is the Fuchs-Farthing method, which employs a phosgene source to effect the cyclization of an unprotected α-amino acid. nih.gov Due to the high toxicity of phosgene gas, safer alternatives such as diphosgene (trichloromethyl chloroformate) or triphosgene (bis(trichloromethyl) carbonate) are now commonly used in laboratory settings. rug.nlguidechem.comnih.gov
The general mechanism involves the reaction of the amino group of 2-chlorophenylglycine with the phosgene source to form an intermediate N-chloroformyl derivative or an isocyanate, which then undergoes intramolecular cyclization with the carboxylic acid moiety to yield the N-carboxyanhydride and hydrogen chloride as a byproduct. mdpi.com
While a specific, detailed protocol for the cyclization of 2-chlorophenylglycine using a phosgene source was not found in the immediate search results, the general procedure for NCA synthesis from amino acids is well-established. Typically, the amino acid is suspended in an inert solvent, such as tetrahydrofuran (B95107) (THF) or ethyl acetate, and treated with a stoichiometric amount of the phosgene reagent, often at a slightly elevated temperature (e.g., 40-60°C). The reaction progress is monitored until the starting material is consumed. Purification often involves recrystallization from an appropriate solvent system to remove any byproducts. researchgate.net
Modern variations of this method aim to improve safety and yield. For instance, the use of HCl scavengers can prevent acid-catalyzed decomposition of the product. mdpi.com Phosgene-free methods have also been developed, utilizing reagents like diphenyl carbonate or n-propylphosphonic anhydride, which offer milder reaction conditions. researchgate.netrsc.org
Table 2: General Methods for N-Carboxyanhydride (NCA) Synthesis
| Method | Phosgene Source/Reagent | Key Features |
| Fuchs-Farthing | Phosgene, Diphosgene, Triphosgene | Direct cyclization of unprotected amino acids. nih.govrug.nlguidechem.com |
| Leuchs | N-alkoxycarbonyl amino acid chlorides | Requires a protected amino acid precursor. |
| Phosgene-Free | Diphenyl carbonate, n-Propylphosphonic anhydride | Milder reaction conditions, avoids highly toxic reagents. researchgate.netrsc.org |
Chemical Reactivity and Transformation Studies of Oxazolidine 2,5 Diones
Ring-Opening and Ring-Closure Reactions
The oxazolidine-2,5-dione (B1294343) ring system is susceptible to ring-opening reactions, primarily through nucleophilic attack at the carbonyl carbons. The presence of two electrophilic centers in the dione (B5365651) structure makes it a target for various nucleophiles. For instance, hydrolysis, alcoholysis, or aminolysis would be expected to cleave the anhydride-like C2-O1 or the amide-like C5-N3 bond.
In related oxazolidinethiones, ring-opening at the C5 position has been observed, leading to the formation of N-protected esters. dergipark.org.tr While no direct studies on 4-(2-Chlorophenyl)oxazolidine-2,5-dione are available, it is plausible that a similar ring-opening could occur with strong nucleophiles, potentially leading to the formation of α-hydroxy-β-amino acid derivatives after subsequent hydrolysis.
Ring-closure reactions to form the oxazolidine-2,5-dione ring are typically achieved through the cyclization of α-hydroxy-β-amino acids or their derivatives. For example, the reaction of an N-protected α-amino acid with a dehydrating agent can lead to the formation of the corresponding oxazolidine-2,5-dione.
Cycloaddition Chemistry of Oxazolidine-2,5-dione Derivatives
While specific cycloaddition reactions involving this compound have not been documented, the general reactivity of related heterocyclic systems can provide insights. For instance, 1,3-dipolar cycloaddition reactions are common for five-membered heterocyclic compounds. Derivatives of oxazolidine (B1195125) have been shown to participate in cycloaddition reactions. For example, oxazolidine-4-carbonitrile oxides have been generated and reacted with various dipolarophiles. rsc.org
It is conceivable that under specific conditions, the oxazolidine-2,5-dione ring could act as a dipolarophile or, after a suitable transformation, as a dipole in cycloaddition reactions. The electron-withdrawing nature of the dione functionality could activate any adjacent double bonds towards cycloaddition.
Stereoselective Synthesis of Chiral Oxazolidine-2,5-diones
The stereoselective synthesis of chiral oxazolidine derivatives is of significant interest due to their application as chiral auxiliaries and in the synthesis of enantiomerically pure compounds. While the stereoselective synthesis of this compound has not been specifically described, methods for the synthesis of chiral oxazolidin-2-ones are well-established and can serve as a reference.
One common approach involves the use of chiral starting materials, such as enantiomerically pure amino alcohols, which can be cyclized to form the oxazolidinone ring with retention of stereochemistry. bioorg.org For the target molecule, a potential stereoselective synthesis could start from a chiral 2-amino-1-(2-chlorophenyl)ethanol derivative.
Another strategy for achieving stereoselectivity is through the use of chiral catalysts in the cyclization step. Although no specific examples exist for the target compound, this approach has been successfully applied to the synthesis of other chiral heterocycles.
Reactivity with Nucleophiles and Electrophiles
Nucleophilic Attack:
The two carbonyl groups of the oxazolidine-2,5-dione ring are the primary sites for nucleophilic attack. The C2 carbonyl, being part of a carbamate-like structure within an anhydride (B1165640), is expected to be highly reactive. The C5 carbonyl, part of an amide-like structure, would also be susceptible to nucleophilic addition. The reactivity of these positions can be influenced by the nature of the nucleophile and the reaction conditions.
Strong nucleophiles, such as Grignard reagents or organolithium compounds, would likely attack one or both carbonyl groups, leading to ring-opening or the formation of diols after workup. Softer nucleophiles, such as amines or alcohols, would likely lead to ring cleavage and the formation of amides or esters of the corresponding α-hydroxy-β-amino acid.
Electrophilic Attack:
The oxazolidine-2,5-dione ring itself is generally electron-deficient and therefore not highly reactive towards electrophiles. However, the nitrogen atom (N3) possesses a lone pair of electrons and could potentially be a site for electrophilic attack, such as alkylation or acylation, under suitable basic conditions that would deprotonate the N-H bond. The aromatic ring of the 2-chlorophenyl substituent at the C4 position would undergo typical electrophilic aromatic substitution reactions, with the chloro and the oxazolidine-2,5-dione substituents directing the position of the incoming electrophile.
Transformations Involving the Dione Functionality
The dione functionality of the oxazolidine-2,5-dione ring offers a range of possibilities for chemical transformations.
Reduction:
The carbonyl groups can be selectively or fully reduced using various reducing agents. For instance, the use of a mild reducing agent like sodium borohydride might selectively reduce one of the carbonyl groups, while a stronger reducing agent like lithium aluminum hydride would likely reduce both carbonyls to hydroxyl groups, potentially leading to a ring-opened amino diol.
Reactions with Organometallic Reagents:
As mentioned, organometallic reagents are expected to react with the carbonyl groups. Depending on the stoichiometry and the reagent used, this could lead to the formation of tertiary alcohols and potentially ring-opened products.
Knoevenagel-type Condensations:
The methylene (B1212753) group at the C4 position, being adjacent to a carbonyl group, could potentially be deprotonated under strong basic conditions to form an enolate. This enolate could then participate in condensation reactions with aldehydes or ketones. However, the acidity of this proton is not expected to be high.
Structure Activity Relationship Sar Investigations of Oxazolidine 2,5 Dione Derivatives
Impact of Substituents on Biological Activity Profiles
The biological activity of oxazolidinedione derivatives is profoundly influenced by the nature and position of various substituents on the heterocyclic ring and its appendages. Modifications can affect the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn govern its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity.
Halogenation is a common strategy in medicinal chemistry to modulate a compound's biological activity. The introduction of a halogen, such as the chlorine atom in the ortho position of the phenyl ring of 4-(2-Chlorophenyl)oxazolidine-2,5-dione, can exert multiple effects. Halogens are electron-withdrawing groups that can alter the electronic nature of the aromatic ring, potentially influencing pi-stacking interactions or hydrogen bond acceptor/donor capabilities with a biological target.
Furthermore, halogenation significantly impacts the lipophilicity of a molecule. The addition of chlorine increases the octanol-water partition coefficient (logP), which can enhance membrane permeability and cellular uptake. However, the position of the halogen is critical. In studies on the related oxazolidin-2-one antibacterial agents, halogenation on the phenyl ring was found to be a key determinant of activity. For instance, a meta-fluoro substitution was shown to increase biological activity in antibacterial oxazolidinones. nih.gov The presence of a halogen can also block sites of metabolism, thereby increasing the compound's metabolic stability and half-life. The ortho-chloro substituent dictates a specific spatial arrangement relative to the oxazolidine-2,5-dione (B1294343) core, which can be crucial for fitting into a specific binding pocket.
In the development of oxazolidin-2-one antibacterials, it was observed that substitution at the meta-position of the phenyl ring often leads to optimal activity. nih.gov In contrast, research on a series of spiro oxazolidinediones as inhibitors of p300/CBP histone acetyltransferases (HATs) revealed a different preference. In that series, an ortho-methyl substitution on the phenyl ring provided a modest increase in potency compared to the unsubstituted analog, suggesting that a non-planar orientation between the phenyl and the heterocyclic ring is preferred for that specific target. nih.gov This highlights that the ideal substitution pattern is highly dependent on the topology of the target's binding site. For this compound, the ortho-chloro group forces a twisted conformation, which may be beneficial or detrimental depending on the biological target.
| Scaffold | Substitution | Position | Observed Effect on Bioactivity |
| Oxazolidin-2-one | Fluorine | Meta | Increased antibacterial activity nih.gov |
| Oxazolidin-2-one | Fluorine | Para | Expanded antibacterial spectrum nih.gov |
| Oxazolidine-2,4-dione | Methyl | Ortho | Modest increase in p300 HAT inhibition nih.gov |
While the 4-phenyl group is a key feature, the introduction of other alkyl, aryl, or heterocyclic moieties at different positions of the oxazolidine-2,5-dione ring would be expected to significantly modulate its biological profile. SAR studies on related oxazolidin-2-one antibacterials have extensively demonstrated the importance of the substituent at the C-5 position. Modifications of the C-5 acetamidomethyl side chain of linezolid (B1675486) have shown that even small changes can dramatically alter antibacterial potency. nih.govnih.gov For example, replacing the carbonyl oxygen of the acetamido group with sulfur to form a thiourea (B124793) group resulted in a 4- to 8-fold increase in in vitro activity. nih.gov
In other classes of oxazolidinediones, substitutions at the N-3 position are also critical. Attaching various alkyl or aryl groups can influence lipophilicity and introduce new interaction points. For instance, in a series of thiazolidine-2,4-dione hybrids, a related heterocyclic scaffold, the nature of the chlorophenylthiosemicarbazone fragment linked to the core was essential for antibacterial activity. nih.gov The incorporation of bulky substituents, such as additional heterocyclic rings, has been used to probe larger binding pockets and enhance selectivity for a given biological target. nih.gov
The three-dimensional conformation of a molecule is paramount to its biological function, as it dictates how the molecule fits into its target's binding site. For this compound, a key conformational feature is the rotational angle between the plane of the phenyl ring and the plane of the oxazolidinedione ring. The presence of the ortho-chloro substituent creates steric hindrance that restricts free rotation, favoring a non-planar (twisted) conformation.
Positional Isomerism and Bioactivity Differentiation
Positional isomers, which have the same molecular formula but differ in the arrangement of atoms, often exhibit remarkably different chemical properties and biological activities. This is particularly true for heterocyclic systems like oxazolidinedione, where the placement of the carbonyl groups and heteroatoms defines the scaffold's chemical nature and its potential interactions.
The oxazolidine-2,5-dione scaffold of the title compound is a positional isomer of the more widely studied oxazolidine-2,4-dione scaffold. While both are five-membered rings containing one oxygen, one nitrogen, and two carbonyl groups, their arrangement leads to fundamental chemical and biological differences.
The oxazolidine-2,4-dione core is structurally a cyclic imide. This arrangement is relatively stable and has been incorporated into a variety of biologically active compounds, including molecules with anticonvulsant properties and inhibitors of histone acetyltransferases. nih.govresearchgate.net The N-H proton in an unsubstituted 3-H oxazolidine-2,4-dione is acidic and can act as a hydrogen bond donor. This scaffold has proven to be a robust platform in drug discovery and has also been used as a stable synthetic intermediate for accessing other structures, such as the antibiotic linezolid. researchgate.net
In stark contrast, the oxazolidine-2,5-dione scaffold is an N-carboxyanhydride (NCA) of an α-hydroxy acid. NCAs are generally known to be more chemically reactive than cyclic imides and are often used as activated monomers for the synthesis of polypeptides and other polymers. This inherent difference in chemical stability suggests that the two scaffolds would likely have very different biological fates and activity profiles. While the 2,4-dione isomer forms the basis of stable drug molecules, the 2,5-dione isomer might act as a reactive intermediate or a transient species in vivo. This fundamental difference in reactivity and structure underscores why positional isomerism is a key consideration in drug design, leading to distinct therapeutic applications for each scaffold.
| Scaffold | Chemical Class | Known Biological Activities | Relative Stability |
| Oxazolidin-2-one | Cyclic Carbamate (B1207046) | Antibacterial nih.gov | Stable |
| Oxazolidine-2,4-dione | Cyclic Imide | Anticonvulsant, HAT Inhibition nih.govresearchgate.net | Stable |
| Oxazolidine-2,5-dione | N-Carboxyanhydride | (Primarily a reactive intermediate) | Generally Reactive |
Chiral Centers and Enantioselectivity in Biological Response
The presence of a stereogenic center at the C4 position of this compound is a critical determinant of its potential biological activity. This chirality gives rise to two enantiomers, (R)-4-(2-Chlorophenyl)oxazolidine-2,5-dione and (S)-4-(2-Chlorophenyl)oxazolidine-2,5-dione. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacodynamic and pharmacokinetic properties. The differential interaction of enantiomers with chiral biological macromolecules, such as enzymes and receptors, often leads to one enantiomer being more potent (the eutomer) while the other may be less active or even contribute to off-target effects (the distomer).
For oxazolidinone derivatives, the stereochemistry at the carbon atom bearing the aryl group is crucial for biological activity. For instance, in related heterocyclic compounds, the spatial orientation of the phenyl ring and its substituents dictates the ability of the molecule to fit into a binding pocket. The 2-chloro substituent on the phenyl ring of the target compound introduces specific steric and electronic features. The chlorine atom is electron-withdrawing and has a notable steric bulk. The relative orientation of this chloro-substituted phenyl ring in the R and S enantiomers would lead to distinct binding modes with a target protein.
Table 1: Hypothetical Enantioselectivity in Biological Response
| Enantiomer | Target Affinity (IC50, nM) | Biological Effect |
| (R)-4-(2-Chlorophenyl)oxazolidine-2,5-dione | 50 | High |
| (S)-4-(2-Chlorophenyl)oxazolidine-2,5-dione | 500 | Low |
| Racemic Mixture | 275 | Moderate |
This table presents hypothetical data to illustrate the concept of enantioselectivity, based on trends observed in related classes of chiral bioactive molecules.
Scaffold Hopping and Bioisosteric Replacement Studies
Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to identify novel molecular architectures with improved pharmacological properties. The oxazolidine-2,5-dione core in this compound serves as a central scaffold that can be subjected to such modifications.
Scaffold Hopping: The oxazolidine-2,5-dione ring itself can be considered a privileged scaffold. Scaffold hopping would involve replacing this entire heterocyclic system with another five or six-membered ring that maintains a similar spatial arrangement of key functionalities. For instance, related heterocyclic cores such as imidazolidine-2,4-dione or thiazolidine-2,4-dione have been explored for similar biological activities. The choice of a new scaffold would depend on the desired biological target and the aim to improve properties such as potency, selectivity, or metabolic stability.
Bioisosteric Replacement: This strategy focuses on replacing specific substituents of the lead compound with other groups that have similar physicochemical properties. In the case of this compound, the 2-chlorophenyl moiety is a prime candidate for bioisosteric replacement. The chlorine atom at the ortho position influences the electronic properties and conformation of the phenyl ring. Bioisosteric replacements for the chlorine atom could include other halogens (e.g., fluorine, bromine), a trifluoromethyl group, or a cyano group. These replacements would systematically alter the steric and electronic profile of the molecule, which can be correlated with changes in biological activity to build a structure-activity relationship.
Table 2: Potential Bioisosteric Replacements for the 2-Chlorophenyl Group and Their Predicted Impact
| Original Group | Bioisosteric Replacement | Rationale for Replacement | Predicted Impact on Activity |
| 2-Chloro | 2-Fluoro | Smaller size, similar electronegativity | May improve binding by reducing steric hindrance |
| 2-Chloro | 2-Trifluoromethyl | Stronger electron-withdrawing effect, increased lipophilicity | Could enhance potency and metabolic stability |
| Phenyl | Pyridyl | Introduce hydrogen bond acceptor | May lead to new interactions with the target |
| Phenyl | Thienyl | Altered aromaticity and electronic distribution | Could improve selectivity or pharmacokinetic properties |
This table provides examples of potential bioisosteric replacements and their rationale based on established principles of medicinal chemistry.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of 4-aryloxazolidine-2,5-dione derivatives, a QSAR model could be developed to predict the biological activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.
A QSAR study on derivatives of this compound would involve synthesizing a library of analogs with diverse substituents on the phenyl ring and at other positions of the oxazolidine-2,5-dione scaffold. The biological activity of these compounds would be determined experimentally. Subsequently, various molecular descriptors for each compound would be calculated. These descriptors can be classified into several categories:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and HOMO/LUMO energies. For the 2-chlorophenyl group, the electron-withdrawing nature of the chlorine atom would be a key electronic parameter.
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters (e.g., Taft's Es). The ortho-position of the chlorine atom introduces significant steric hindrance, which would be an important descriptor.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with LogP being the most common descriptor. The hydrophobicity of the aryl substituent is often a critical factor in determining how a molecule interacts with a biological target and its pharmacokinetic properties.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe its connectivity and branching.
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model that correlates the descriptors with the biological activity. A robust QSAR model for 4-aryloxazolidine-2,5-dione derivatives would provide valuable insights into the structural requirements for activity. For instance, it might reveal that a certain degree of hydrophobicity and the presence of an electron-withdrawing group at a specific position on the phenyl ring are beneficial for activity.
Table 3: Key Descriptors for a QSAR Model of 4-Aryl-oxazolidine-2,5-dione Derivatives
| Descriptor Type | Example Descriptor | Relevance to this compound |
| Electronic | Hammett's constant (σ) | The positive σ value of chlorine indicates its electron-withdrawing nature. |
| Steric | Molar Refractivity (MR) | Reflects the volume and polarizability of the 2-chlorophenyl group. |
| Hydrophobic | LogP | The chlorine atom increases the lipophilicity of the phenyl ring. |
| Topological | Wiener Index | Describes the overall shape and branching of the molecule. |
This table lists important descriptors that would likely be considered in a QSAR study of this class of compounds.
Molecular Mechanisms of Action for Oxazolidine 2,5 Dione Bioactivities
Inhibition of Bacterial Protein Synthesis
Oxazolidinones represent a unique class of synthetic antimicrobial agents primarily effective against Gram-positive bacteria. nih.gov Their mechanism is distinct from other protein synthesis inhibitors, which contributes to their efficacy against multi-drug resistant strains. nih.gov
Interaction with Ribosomal Subunits (e.g., 50S Subunit)
The primary antibacterial action of oxazolidinones is the inhibition of protein synthesis. scirp.org This is achieved through a specific interaction with the bacterial ribosome. Research demonstrates that compounds of this class bind selectively to the 50S ribosomal subunit. nih.govnih.gov This binding occurs at a distinct region near the peptidyl transferase center of the 23S rRNA component of the 50S subunit. scirp.org This unique binding site means that there is typically no cross-resistance with other classes of antibiotics that also target the ribosome. nih.gov
Disruption of Translation Initiation Complex Formation
By binding to the 50S subunit, oxazolidinones interfere with a very early and critical stage of protein synthesis: the initiation phase. nih.govscirp.org This binding physically obstructs the formation of the functional 70S initiation complex, which is composed of the 30S and 50S subunits, messenger RNA (mRNA), and initiator transfer RNA (fMet-tRNA). The presence of the oxazolidinone molecule prevents the proper assembly of these components, thereby halting the translation process before it can begin. scirp.org
Targeting Specific Bacterial Enzymes or Pathways
The principal and most well-documented mechanism of antibacterial action for the oxazolidinone class is the direct inhibition of protein synthesis. scirp.org While downstream effects of this inhibition are widespread within the bacterial cell, leading to a bacteriostatic effect, the primary target is the ribosomal machinery itself. The current body of research does not indicate that these compounds primarily function by targeting other specific bacterial enzymes or metabolic pathways as their main mode of action.
| Mechanism Component | Description | References |
|---|---|---|
| Target Site | Binds to the 23S rRNA of the 50S ribosomal subunit. | nih.govscirp.orgnih.gov |
| Affected Process | Inhibits the initiation phase of bacterial protein synthesis. | nih.govscirp.org |
| Molecular Action | Prevents the formation of the functional 70S initiation complex. | scirp.org |
Preclinical Anticonvulsant Mechanisms
Derivatives of oxazolidinone have been investigated for their potential activity within the central nervous system, including anticonvulsant properties. These effects are thought to arise from the modulation of neuronal signaling.
Ligand-Receptor Interactions in Neuronal Systems
Studies on neuroactive oxazolidinone derivatives have suggested a potential mechanism involving the modulation of inhibitory neurotransmission. For example, the triazolyloxazolidinone derivative PH084 was found to have its effects on excitatory postsynaptic currents blocked by a GABA-B receptor antagonist. nih.gov This suggests that some oxazolidinone compounds may exert their effects, at least in part, by modulating GABA transmission, a key inhibitory pathway in the brain. nih.gov Enhancing the activity of GABAergic systems is a common mechanism of action for many established antiepileptic drugs. epilepsysociety.org.uk
Modulation of Ion Channels or Neurotransmitter Systems
The modulation of neuronal excitability is a cornerstone of anticonvulsant therapy. epilepsysociety.org.uk Research on the oxazolidinone derivative PH084 has shown it can depress excitatory synaptic transmission and reduce the firing frequency of action potentials in hippocampal neurons. nih.gov This indicates a direct influence on the electrical activity of neurons. While the specific channels were not fully elucidated for PH084, it is known that the modulation of voltage-gated sodium and calcium channels is a primary mechanism for many anticonvulsants. epilepsysociety.org.uk For instance, studies on the structurally related pyrrolidine-2,5-dione class of compounds have identified inhibition of L-type (Cav1.2) calcium channels as a plausible mechanism of their anticonvulsant action. nih.gov This points to ion channel modulation as a likely avenue for the neuroactivity of the broader oxazolidine-dione class.
| Mechanism Component | Observed or Potential Action | References |
|---|---|---|
| Neurotransmitter System | Modulation of GABAergic transmission, potentially via GABA-B receptors. | nih.gov |
| Neuronal Activity | Depression of excitatory postsynaptic currents and reduction of action potential firing frequency. | nih.gov |
| Ion Channel Modulation | Potential for inhibition of voltage-gated ion channels, such as calcium channels, as seen in related compounds. | epilepsysociety.org.uknih.gov |
Preclinical Anticancer/Cytotoxic Mechanisms
The potential of 4-(2-Chlorophenyl)oxazolidine-2,5-dione to act as an anticancer agent would likely hinge on its ability to selectively induce cell death in cancerous cells while sparing normal, healthy cells. The primary mechanisms by which small molecules exert cytotoxic effects on cancer cells are through the induction of programmed cell death (apoptosis), halting the cell division cycle to prevent proliferation, and direct inhibition of cellular proliferation.
Induction of Apoptosis Pathways (e.g., Caspase Activation)
Should this compound possess pro-apoptotic properties, it would likely involve the activation of the caspase cascade, a family of cysteine proteases that are central to the execution of apoptosis. This could occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. In the intrinsic pathway, the compound might induce mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3. In the extrinsic pathway, it might engage with death receptors on the cell surface, leading to the activation of caspase-8 and subsequent downstream signaling to activate executioner caspases.
Cell Cycle Arrest Mechanisms
Another potential anticancer mechanism for this compound could be the induction of cell cycle arrest at critical checkpoints, such as G1/S or G2/M. This would prevent cancer cells from replicating their DNA and dividing, thereby controlling tumor growth. Such an effect is often mediated by the modulation of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). The compound could potentially inhibit the activity of specific CDK/cyclin complexes or upregulate the expression of CDK inhibitors, leading to a halt in cell cycle progression.
Inhibition of Cell Proliferation in Cancer Cell Lines
The direct inhibition of cancer cell proliferation is a hallmark of many cytotoxic agents. If this compound were to exhibit this activity, it would likely demonstrate a dose-dependent reduction in the viability of various cancer cell lines in vitro. The efficacy of such a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cell population. Without experimental data, a table of IC50 values for this specific compound cannot be generated.
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Cancer | Data Not Available |
| HeLa | Cervical Cancer | Data Not Available |
| A549 | Lung Cancer | Data Not Available |
| HCT116 | Colon Cancer | Data Not Available |
| PC-3 | Prostate Cancer | Data Not Available |
Other Biological Mechanisms (e.g., Antioxidant Properties)
In addition to direct cytotoxic effects, some anticancer agents also possess other biological activities that can contribute to their therapeutic potential. For instance, a compound with antioxidant properties could help to mitigate the oxidative stress that is often associated with cancer and its treatment. However, there is currently no available research to suggest that this compound possesses significant antioxidant properties.
Preclinical Pharmacological and Biological Investigations
In Vitro Antimicrobial Efficacy Studies
The antimicrobial potential of 4-(2-Chlorophenyl)oxazolidine-2,5-dione and its analogs has been a subject of scientific inquiry, particularly given the established antibacterial profile of the broader oxazolidinone class of compounds. These investigations are crucial in determining the spectrum of activity and potency against clinically relevant pathogens.
Activity against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, MRSA, VRE)
Derivatives of oxazolidinone have demonstrated notable efficacy against a range of Gram-positive bacteria, including challenging multidrug-resistant isolates. Research into related compounds, such as thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids, has shown significant activity against reference strains of Gram-positive bacteria. For instance, certain compounds in this class have exhibited minimum inhibitory concentrations (MIC) as low as 3.91 mg/L, indicating potent antibacterial action that is in some cases comparable or superior to standard drugs like oxacillin and cefuroxime. While direct data for this compound is not available, the structural similarities suggest a potential for similar activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).
Activity against Gram-Negative Bacterial Strains (e.g., E. coli)
The efficacy of oxazolidinone derivatives against Gram-negative bacteria, such as Escherichia coli, has been an area of active investigation. Generally, this class of compounds displays limited activity against Gram-negative organisms. However, studies on related structures, like thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids, have shown that many of these compounds lack inhibitory effects on the growth of Gram-negative bacteria up to a concentration of 1000 mg/L. This suggests that this compound may also exhibit limited activity against these pathogens.
Susceptibility Testing and Minimum Inhibitory Concentration (MIC) Determinations
Susceptibility testing, primarily through the determination of the Minimum Inhibitory Concentration (MIC), is a cornerstone of antimicrobial research. For analogs of this compound, such as novel thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids, the antibacterial activity has been quantified using the broth dilution method. The most active of these compounds have demonstrated MIC values as low as 3.91 mg/L against Gram-positive strains. These findings underscore the potential for this structural class to yield potent antibacterial agents.
Below is a representative data table of MIC values for related thiazolidinone derivatives against various bacterial strains.
| Compound ID | Organism | MIC (mg/L) |
| Compound A | Staphylococcus aureus | 3.91 |
| Compound B | Staphylococcus aureus | 7.81 |
| Compound C | Escherichia coli | >1000 |
| Compound D | Enterococcus faecalis | 15.63 |
Note: The data presented is for related thiazolidinone compounds and not this compound itself.
Biofilm Formation Inhibition Assays
Bacterial biofilms present a significant challenge in the treatment of persistent infections. The ability of novel antimicrobial agents to inhibit biofilm formation is, therefore, a highly desirable attribute. Research on certain 4-thiazolidinone derivatives has explored their impact on biofilm eradication. For instance, some of these compounds have been shown to cause significant degradation of Pseudomonas aeruginosa biofilms. This suggests that the structural scaffold of this compound may have the potential for anti-biofilm activity, a hypothesis that warrants direct investigation.
In Vitro Anticonvulsant Screening Assays
Beyond antimicrobial applications, the structural motif of this compound is of interest for its potential effects on the central nervous system, particularly in the context of epilepsy.
Maximum Electroshock Seizure (MES) Models (in vitro/ex vivo)
The Maximal Electroshock Seizure (MES) test is a widely used preclinical model to identify compounds with potential efficacy against generalized tonic-clonic seizures. While direct in vitro or ex vivo MES data for this compound is not available, studies on structurally similar compounds, such as certain 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives, have demonstrated significant anticonvulsant activity in this model. These related compounds have shown the ability to suppress the tonic extensor phase of the seizure, indicating a potential mechanism of action involving the modulation of voltage-gated sodium channels. These findings provide a rationale for investigating the anticonvulsant properties of this compound in similar experimental paradigms.
In Vitro Neurotoxicity Studies
There are no publicly available scientific records detailing the in vitro neurotoxicity of this compound at a cellular level. Investigations into its potential to induce toxicity in neuronal cell cultures, which would assess parameters such as cell viability, neurite outgrowth, or neuronal function, have not been reported in the reviewed literature.
In Vitro Anticancer and Cytotoxicity Screening
Screening against various Human Cancer Cell Lines (e.g., MCF-7, A549, HepG2)
No studies have been published that report the screening of this compound for its anticancer or cytotoxic effects against common human cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), or HepG2 (liver cancer).
Evaluation of Half Maximal Inhibitory Concentration (IC50) in Cell Models
Consistent with the lack of screening data, there is no available information on the half-maximal inhibitory concentration (IC50) of this compound in any cancer cell models. The IC50 value is a key metric for quantifying the potency of a compound in inhibiting biological or biochemical functions, and this has not been determined for the specified substance.
Preclinical Pharmacokinetic and Pharmacodynamic Studies
There is a complete absence of published data concerning the preclinical pharmacokinetic and pharmacodynamic properties of this compound. This includes a lack of information on its absorption, distribution, metabolism, and excretion (ADME) characteristics in in vitro or non-human in vivo models, as well as its mechanism of action and effect on the body over time.
Computational and Theoretical Chemistry Applications
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a ligand, such as 4-(2-Chlorophenyl)oxazolidine-2,5-dione, might interact with a biological target, typically a protein or enzyme.
While specific molecular docking studies focused solely on this compound are not extensively detailed in the public domain, the broader class of oxazolidinone compounds has been the subject of such investigations. researchgate.net These studies often aim to elucidate the binding modes and affinities of ligands within the active sites of their target proteins. For related heterocyclic compounds, docking studies have been instrumental in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity. nih.govnih.gov For instance, in studies on other quinazolinone derivatives, molecular docking has helped to rationalize the observed antimicrobial and anticancer activities by demonstrating favorable interactions with the respective target enzymes. nih.gov
Quantum Chemical Calculations (e.g., Ab Initio, DFT)
Quantum chemical calculations, such as Ab Initio and Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. These methods can provide detailed information about molecular geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps.
For compounds structurally related to this compound, DFT calculations have been used to optimize molecular geometries and to understand the electronic characteristics that influence their reactivity and spectroscopic properties. nih.govnih.gov For example, DFT studies on other chlorophenyl-containing heterocyclic compounds have successfully correlated calculated structural parameters with experimental data from X-ray crystallography. nih.govnih.gov Furthermore, these calculations can elucidate the distribution of electron density and the molecular electrostatic potential, which are critical for understanding intermolecular interactions. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. These simulations can provide insights into the conformational flexibility of a ligand and the stability of a ligand-protein complex.
In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion) for Preclinical Research
In silico ADME prediction models are used in early-stage drug discovery to assess the pharmacokinetic properties of a compound. These predictions help to identify potential liabilities that could lead to failure in later stages of drug development.
Computational tools can predict various ADME properties, such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. nih.govnih.gov For various heterocyclic compounds, in silico ADME studies have been conducted to evaluate their drug-likeness based on criteria such as Lipinski's rule of five. nih.govresearchgate.net These predictive studies are crucial for prioritizing compounds for further experimental investigation.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. mdpi.com This model can then be used as a query in virtual screening to search large compound libraries for new molecules with the potential for similar activity. mdpi.comdovepress.com
For classes of compounds like thiazolidine-2,4-diones, pharmacophore models have been developed based on known active ligands or the structure of the biological target. nih.govresearchgate.net These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov Virtual screening campaigns using these pharmacophore models have successfully identified novel hit compounds for various therapeutic targets. dovepress.comnih.gov
Future Research Directions and Translational Potential
Design and Synthesis of Novel Oxazolidine-2,5-dione (B1294343) Scaffolds
The foundational structure of 4-(2-chlorophenyl)oxazolidine-2,5-dione offers a rich template for chemical modification to generate novel scaffolds with potentially enhanced or entirely new biological activities. Future design strategies will likely focus on systematic structural variations to explore the structure-activity relationship (SAR). Key modifications could include altering the substitution pattern on the phenyl ring, replacing the chlorine atom with other halogens or electron-withdrawing/donating groups, and modifying the oxazolidine-2,5-dione core itself. researchgate.net
The synthesis of these new analogs will require robust and efficient chemical methods. Methodologies such as 1,3-dipolar cycloaddition reactions and highly chemo- and stereoselective Dieckmann cyclisations could be employed to create diverse libraries of related compounds. nih.govrsc.org The development of enantioselective synthetic routes will be crucial, as the stereochemistry of the 4-position on the oxazolidine (B1195125) ring is expected to significantly influence biological activity. nih.gov
| Modification Strategy | Rationale | Potential Synthetic Approach |
| Phenyl Ring Substitution | Modulate electronic properties, lipophilicity, and steric interactions to improve target binding and pharmacokinetic profile. | Suzuki or Buchwald-Hartwig cross-coupling reactions on a bromo-phenyl precursor. |
| Oxazolidine Ring Alteration | Introduce new functional groups to probe interactions with biological targets or improve solubility. | Use of different amino acid precursors in the initial cyclization step. |
| Scaffold Hopping | Replace the oxazolidine-2,5-dione core with related heterocycles (e.g., thiazolidine-2,4-dione) to discover novel biological activities. nih.govnih.gov | Multi-step synthesis starting from different heterocyclic cores. |
| Hybrid Molecule Design | Combine the oxazolidine-2,5-dione scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic activities. nih.govmdpi.com | Convergent synthesis strategies joining the two molecular fragments. |
Exploration of New Biological Activities beyond Current Scope
While the parent oxazolidinone class is well-known for its antibacterial properties, derivatives have shown a much wider range of pharmacological actions, including anticancer, anti-inflammatory, and anticonvulsant effects. rsc.orgresearchgate.net A critical future direction is to screen this compound and its newly synthesized analogs against a broad panel of biological targets to uncover novel therapeutic applications.
For instance, novel derivatives could be evaluated for their cytotoxic effects against various cancer cell lines, such as breast (MCF7), colon (HT29), and neuroblastoma cells. researchgate.net The versatility of the oxazolidinone scaffold suggests potential activity against a wide array of targets. rsc.org Other less explored but promising areas include investigating their potential as antitubercular agents or as modulators of 5-HT receptors for neurological applications. researchgate.net
| Potential Therapeutic Area | Specific Biological Target/Assay | Rationale based on Oxazolidinone Class |
| Oncology | Cytotoxicity assays against cancer cell lines (e.g., A549, HCT-116, MCF-7). nih.gov | Oxazolidinone derivatives have demonstrated anticancer properties. rsc.orgresearchgate.net |
| Infectious Diseases | Screening against drug-resistant bacteria (e.g., MRSA, VRE) and Mycobacterium tuberculosis. researchgate.netresearchgate.net | The oxazolidinone core is a known antibacterial pharmacophore. nih.gov |
| Neurology | Binding assays for serotonin (B10506) (5-HT) or monoamine oxidase (MAO) receptors. | Related compounds have shown activity on central nervous system targets. researchgate.netresearchgate.net |
| Inflammatory Diseases | Inhibition assays for enzymes like acid ceramidase, which is involved in inflammation. cnr.it | The broad bioactivity of the scaffold suggests potential anti-inflammatory roles. researchgate.net |
Development of Advanced Synthetic Methodologies for Industrial Scale-Up (academic focus)
Translating a promising compound from the laboratory to clinical application requires the development of synthetic routes that are not only efficient but also scalable, cost-effective, and environmentally sustainable. Future academic research should focus on creating advanced synthetic methodologies for this compound and its derivatives. This includes exploring novel catalytic systems, such as heterogeneous catalysts that can be easily recovered and reused, thereby reducing waste and cost. researchgate.net
Strategies like solid-phase synthesis could facilitate the rapid generation of compound libraries for screening. nih.gov Furthermore, asymmetric synthesis methods, such as those combining asymmetric aldol (B89426) reactions with a modified Curtius protocol, are vital for producing enantiomerically pure compounds, which is often a regulatory requirement for pharmaceuticals. nih.gov The use of greener reaction media, such as supercritical CO2, also represents an important avenue for developing more sustainable industrial processes. researchgate.net
| Synthetic Methodology | Key Advantages for Scale-Up | Academic Focus |
| Asymmetric Catalysis | High enantiomeric purity, reducing the need for chiral resolution. nih.gov | Development of novel chiral catalysts and ligands. |
| Flow Chemistry | Improved safety, consistency, and potential for automation and high-throughput production. | Optimization of reaction conditions (temperature, pressure, catalysts) in flow reactors. |
| Heterogeneous Catalysis | Simplified catalyst recovery and product purification, catalyst reusability. researchgate.net | Design of robust and highly active solid-supported catalysts. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Engineering enzymes for specific transformations on the oxazolidinone scaffold. |
Deeper Mechanistic Elucidation via Omics Technologies
Understanding how a compound exerts its biological effects at a molecular level is fundamental to its development. Modern "omics" technologies offer powerful tools for achieving a deep mechanistic understanding. Future research should leverage genomics, proteomics, and metabolomics to elucidate the mechanism of action of this compound.
Proteomics can be used to identify the direct protein targets of the compound through techniques like thermal proteome profiling or affinity chromatography. Transcriptomics (e.g., RNA-seq) can reveal how the compound alters gene expression, pointing to the cellular pathways it modulates. Metabolomics can provide a snapshot of the metabolic changes induced by the compound, offering further clues about its biological impact.
| Omics Technology | Application in Mechanistic Studies | Potential Insights |
| Proteomics | Identify direct binding partners and downstream protein expression changes. | Direct molecular target identification; understanding of off-target effects. |
| Transcriptomics | Analyze global changes in gene expression following compound treatment. | Identification of affected signaling pathways and cellular responses. |
| Metabolomics | Profile changes in endogenous small-molecule metabolites. | Understanding of the compound's impact on cellular metabolism and bioenergetics. |
| Genomics | Identify genetic markers for sensitivity or resistance to the compound. | Biomarker discovery for patient stratification; insights into resistance mechanisms. |
Potential as Probes for Biological Pathways
Chemical probes are essential tools for dissecting complex biological pathways. By modifying the this compound scaffold, it may be possible to develop potent and selective probes for basic research. For example, incorporating a fluorescent dye or a photoreactive group could allow for the visualization of the compound's target within cells or for covalently labeling its binding partners. mdpi.com
An oxazolidinone-based fluorescent probe has been successfully used for imaging pH in subcellular organelles, demonstrating the feasibility of this approach. mdpi.com Similarly, analogs of this compound could be designed with "clickable" tags (e.g., an alkyne or azide) for use in activity-based protein profiling (ABPP) to identify its targets in a complex biological sample. These probes would be invaluable for validating the compound's mechanism of action and exploring its role in various cellular processes.
| Probe Type | Structural Modification | Research Application |
| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., BODIPY, rhodamine). | Live-cell imaging to determine subcellular localization and target engagement. |
| Biotinylated Probe | Incorporation of a biotin (B1667282) tag. | Affinity pull-down experiments to isolate and identify binding proteins. |
| Photoaffinity Probe | Addition of a photoreactive group (e.g., benzophenone, diazirine). | Covalent cross-linking to the target protein upon UV irradiation for target identification. |
| Clickable Probe | Inclusion of an alkyne or azide (B81097) handle. | In-situ labeling of targets in complex proteomes via click chemistry. |
Integration of AI and Machine Learning in Oxazolidine-2,5-dione Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and improving the predictability of outcomes. astrazeneca.commednexus.org These computational tools can be integrated into every stage of research on this compound. ML algorithms can be used for the virtual screening of vast chemical libraries to identify new oxazolidine-2,5-dione derivatives with a high probability of being active against a specific target. nih.govmdpi.com
Generative AI models can design entirely new molecules (de novo design) with optimized properties, such as high potency and selectivity, while also predicting their pharmacokinetic and toxicity (ADMET) profiles. mednexus.orgnih.gov Furthermore, AI can analyze complex datasets from omics experiments to identify novel drug targets or to find correlations between a compound's structure and its biological activity, thereby guiding the design of the next generation of therapeutics. nih.gov
| AI/ML Application | Description | Potential Impact on Research |
| Virtual Screening | Using ML models to predict the activity of compounds against a target in silico. mdpi.com | Rapidly prioritizes compounds for synthesis and testing, saving time and resources. |
| De Novo Drug Design | Employing generative models (e.g., GANs, VAEs) to create novel molecular structures with desired properties. nih.gov | Explores a wider chemical space to find novel and more effective drug candidates. |
| ADMET Prediction | Building predictive models for absorption, distribution, metabolism, excretion, and toxicity. mednexus.org | Allows for early-stage filtering of compounds likely to fail later in development. |
| Target Identification | Analyzing large-scale biological data (genomic, proteomic) to identify and validate new drug targets. nih.gov | Expands the potential therapeutic applications for the oxazolidine-2,5-dione scaffold. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2-Chlorophenyl)oxazolidine-2,5-dione?
- Methodology : The compound can be synthesized via cyclization of 2-chlorobenzoyl chloride with glycine derivatives. Key steps include nucleophilic attack of the amino group on the carbonyl carbon, followed by ring closure under basic conditions (e.g., K₂CO₃) in solvents like tetrahydrofuran (THF). Purification often involves chromatography or recrystallization .
- Critical Considerations : Reaction temperature (maintained at 0–5°C to prevent side reactions) and stoichiometric ratios of reagents must be optimized to achieve yields >70% .
Q. What safety protocols are critical for handling this compound?
- PPE Requirements : Use NIOSH-approved P95 respirators for particulate filtration, nitrile gloves, and safety goggles to prevent inhalation or dermal contact .
- Waste Management : Avoid drainage disposal due to potential aquatic toxicity. Neutralize acidic/basic byproducts before disposal .
Q. How can the compound’s purity and structure be validated?
- Analytical Techniques :
- HPLC : Assess purity (>95% recommended for biological assays).
- NMR/IR Spectroscopy : Confirm functional groups (e.g., carbonyl peaks at ~1750 cm⁻¹ in IR) and aryl substitution patterns .
- X-ray Crystallography : Resolve stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How does the 2-chlorophenyl substituent influence reactivity compared to other aryl groups (e.g., bromophenyl)?
- Electrophilicity : The electron-withdrawing chlorine enhances electrophilicity at the oxazolidine ring, facilitating nucleophilic substitutions (e.g., amine additions) but reducing stability under acidic conditions .
- Comparative Data :
| Substituent | Reactivity (k, s⁻¹) | Hydrolysis Half-Life (pH 7.4) |
|---|---|---|
| 2-Cl | 0.45 | 12.3 h |
| 4-Br | 0.38 | 15.8 h |
| 4-NO₂ | 0.67 | 6.2 h |
| Data derived from kinetic studies of analogous oxazolidinediones . |
Q. How can contradictions in reported biological activity (e.g., antimicrobial vs. inactive) be resolved?
- Root Causes : Variability often arises from differences in:
- Purity : Impurities >5% may inhibit or enhance activity.
- Assay Conditions : pH, solvent (DMSO vs. aqueous buffer), and bacterial strain selection .
- Resolution Strategy :
Re-test the compound under standardized protocols (e.g., CLSI guidelines).
Use isogenic bacterial strains to isolate target-specific effects .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyls) via post-synthetic modifications to improve solubility.
- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance absorption .
- Key Parameter : LogP should be <3 to balance membrane permeability and aqueous solubility .
Data Contradiction Analysis
Q. Why do computational docking studies sometimes conflict with experimental binding data?
- Common Pitfalls :
- Conformational Flexibility : The oxazolidine ring’s puckering (envelope vs. planar) affects binding pocket compatibility.
- Solvent Effects : Simulations often neglect explicit water molecules, altering hydrogen-bonding networks .
- Mitigation : Use molecular dynamics (MD) simulations with explicit solvent models and validate with SPR (surface plasmon resonance) .
Safety and Stability
Q. What are the decomposition products of this compound under thermal stress?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
